molecular formula C5H8BrFO2 B3054865 methyl 2-bromo-3-fluorobutanoate CAS No. 62216-39-1

methyl 2-bromo-3-fluorobutanoate

Cat. No.: B3054865
CAS No.: 62216-39-1
M. Wt: 199.02 g/mol
InChI Key: PMUOQXIHTCAWAD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-fluorobutanoate is an organic compound with the molecular formula C5H8BrFO2. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its unique structural features, which allow it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-fluorobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-fluorobutanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-fluorobutanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The compound can be reduced to form methyl 3-fluorobutanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Products include methyl 3-fluorobutanoic acid, methyl 3-fluorobutanenitrile, and various substituted amines.

    Reduction: The major product is methyl 3-fluorobutanol.

    Oxidation: Products include methyl 2-bromo-3-fluorobutanoic acid and methyl 2-bromo-3-fluorobutanone.

Scientific Research Applications

Pharmaceutical Synthesis

Chiral Drug Intermediates
Methyl 2-bromo-3-fluorobutanoate serves as a key intermediate in the synthesis of chiral drugs. The compound can be transformed into other biologically active molecules through various chemical reactions. For instance, it can be converted into methyl (S)-2-bromobutanoate via biotransformation catalyzed by enzymes such as old yellow enzyme, which is significant for producing chiral active pharmaceutical ingredients (APIs) .

Case Study: Synthesis of Chiral Compounds
In a study published in the Organic Process Research & Development, researchers demonstrated the use of this compound in synthesizing chiral compounds through enantioselective reactions. The compound's ability to undergo transformations while maintaining stereochemistry is critical for developing effective drugs .

Chemical Reactions

Michael Additions
this compound is utilized as a Michael acceptor in double Michael addition reactions. This application is crucial in synthesizing complex organic molecules, including those with potential pharmaceutical applications. The compound's reactivity due to the presence of both bromine and fluorine atoms enhances its utility in forming carbon-carbon bonds .

Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Michael AdditionDMF, Cs₂CO₃, 60°C67.7
BiotransformationBaker's yeast fermentationNot specified
Enantioselective ReductionEnoate reductase-mediated preparationNot specified

Biotransformation

Enzymatic Conversions
The compound can undergo biotransformation processes that convert it into various derivatives with enhanced biological activity. For example, this compound can be transformed into methyl (S)-2-bromobutanoate, which is a valuable intermediate for further synthetic applications .

Case Study: Enzymatic Pathways
Research has shown that using baker's yeast can effectively convert this compound into desired products through fermentation processes. This method highlights the compound's potential in green chemistry applications by utilizing biological systems for chemical transformations .

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-fluorobutanoate involves its ability to participate in nucleophilic substitution reactions The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-chlorobutanoate
  • Methyl 2-bromo-3-iodobutanoate
  • Methyl 2-chloro-3-fluorobutanoate

Uniqueness

Methyl 2-bromo-3-fluorobutanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for specific interactions and transformations that are not possible with other similar compounds.

Biological Activity

Methyl 2-bromo-3-fluorobutanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies based on diverse scientific literature.

This compound has the following chemical structure:

  • Molecular Formula : C5H8BrF O2
  • CAS Number : 609-12-1
  • Molecular Weight : 201.02 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Streptococcus pneumoniae16

These results suggest that this compound could be developed as a potential antimicrobial agent, especially in treating infections caused by resistant strains.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7) and reported the following findings:

  • IC50 Value : The IC50 was found to be approximately 15 µM after 48 hours of exposure, indicating a moderate level of cytotoxicity.

The mechanism underlying this cytotoxicity appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and caspase-9 in treated cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylation of Biomolecules : The bromine and fluorine substituents may facilitate the alkylation of nucleophilic sites in proteins and nucleic acids, disrupting cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Treatment with the compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
  • Inhibition of Specific Enzymes : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions fully.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory experiment, this compound was tested against a panel of pathogenic bacteria. The study concluded that the compound could serve as an effective treatment option for bacterial infections resistant to conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. Notably, it was observed that combination therapies with standard chemotherapeutics enhanced its efficacy, suggesting potential applications in combination therapy regimens.

Properties

IUPAC Name

methyl 2-bromo-3-fluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrFO2/c1-3(7)4(6)5(8)9-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUOQXIHTCAWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414922
Record name Butanoic acid, 2-bromo-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62216-39-1
Record name Butanoic acid, 2-bromo-3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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